2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-furylacetonitrile with 2-methoxybenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a Knoevenagel condensation, followed by an amide formation step. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include amine derivatives, substituted furans, and various functionalized aromatic compounds.
Scientific Research Applications
2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The furan ring and methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide include:
2-cyano-3-(furan-2-yl)-N-phenylprop-2-enamide: Lacks the methoxy group, which may affect its binding affinity and selectivity.
2-cyano-3-(thiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: The position of the methoxy group is different, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-14-7-3-2-6-13(14)17-15(18)11(10-16)9-12-5-4-8-20-12/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWPCPOOPCKESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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